(S)-2-(Boc-amino)-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Ala-PAB typically involves the protection of amino acids with the tert-butyloxycarbonyl (Boc) group. The protected amino acids are then coupled using standard peptide synthesis techniques. The Boc group can be removed under acidic conditions to form the free amine .
Industrial Production Methods: Industrial production of Boc-Val-Ala-PAB involves the use of amino acid ionic liquids (AAILs) as starting materials. These AAILs are prepared by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids. The resulting Boc-AAILs are used in dipeptide synthesis with commonly used coupling reagents .
Chemical Reactions Analysis
Types of Reactions: Boc-Val-Ala-PAB undergoes enzymatic cleavage reactions, particularly by lysosomal proteolytic enzymes such as cathepsin B. This cleavage triggers a 1,6-elimination of carbon dioxide and the concomitant release of free drugs in the parental amine form.
Common Reagents and Conditions: The common reagents used in the reactions involving Boc-Val-Ala-PAB include lysosomal proteolytic enzymes and acidic conditions for Boc group removal. The reactions typically occur at pH 6-8 and between room temperature and 40°C.
Major Products Formed: The major products formed from the cleavage of Boc-Val-Ala-PAB are the free drugs in their parental amine form, which are released upon enzymatic cleavage.
Scientific Research Applications
Boc-Val-Ala-PAB is widely used in the design of antibody-drug conjugates (ADCs). These linkers are designed to keep ADCs intact in the systemic circulation and allow easy release of cytotoxic drugs upon cleavage by specific intracellular proteases. This compound is particularly useful in cancer therapy, where it helps in targeted drug delivery to tumor cells .
Mechanism of Action
The mechanism of action of Boc-Val-Ala-PAB involves its cleavage by lysosomal proteolytic enzymes, such as cathepsin B. This cleavage triggers a 1,6-elimination of carbon dioxide and the release of the free drug in its parental amine form. The released drug then exerts its cytotoxic effects on the target cells .
Comparison with Similar Compounds
Similar Compounds:
- Valine-Citrulline-para-Aminobenzyl (Val-Cit-PAB)
- Phenylalanine-Lysine-para-Aminobenzyl (Phe-Lys-PAB)
- 3-O-sulfo-beta-galactose linker
Uniqueness: Boc-Val-Ala-PAB is unique due to its high stability in human plasma and its efficient cleavage by lysosomal proteolytic enzymes. Compared to Val-Cit-PAB, Boc-Val-Ala-PAB exhibits lower hydrophobicity, which prevents aggregation and precipitation. This makes it a valuable tool in ADC linker design .
Properties
IUPAC Name |
tert-butyl N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-12(2)16(23-19(27)28-20(4,5)6)18(26)21-13(3)17(25)22-15-9-7-14(11-24)8-10-15/h7-10,12-13,16,24H,11H2,1-6H3,(H,21,26)(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZITSKTOAURSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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